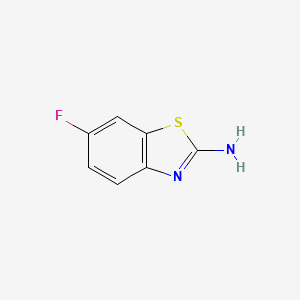

2-Amino-6-fluorobenzothiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLUXPZQUXVJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313051 | |

| Record name | 2-Amino-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-40-3 | |

| Record name | 2-Amino-6-fluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 348-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Fluorobenzothiazole and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods often involve the cyclization of substituted anilines. The nature of the starting material dictates the substitution pattern on the resulting benzothiazole (B30560) ring.

The use of 3-chloro-4-fluoroaniline (B193440) as a precursor leads to the formation of 2-amino-7-chloro-6-fluorobenzothiazole, a closely related derivative.

One reported method involves the synthesis of 2-amino-6-fluorobenzothiazoles starting from 3-chloro-4-fluoroaniline, which is then reacted with hydrazine (B178648) hydrate (B1144303) and carbon disulphide. researchgate.netresearchgate.net In a related multi-step synthesis to form a thiosemicarbazide (B42300) derivative, 2-amino-6-fluoro-7-chloro benzothiazole is first dissolved in ethanol (B145695) and ammonia (B1221849) solution. ijpsr.com The mixture is cooled, and carbon disulphide is added, followed by sodium chloroacetate (B1199739) and hydrazine hydrate. ijpsr.com

Researchers have synthesized 2-amino-7-chloro-6-fluorobenzothiazole from 3-chloro-4-fluoroaniline and subsequently condensed it with 3-methyl-1-phenyl-5-pyrazolone. researchgate.netderpharmachemica.com This reaction, typically carried out by refluxing the two compounds in absolute ethanol for several hours, yields the corresponding Schiff's base. researchgate.netderpharmachemica.com

A common and well-documented method for synthesizing 2-amino-7-chloro-6-fluorobenzothiazole involves the reaction of 3-chloro-4-fluoroaniline with potassium thiocyanate (B1210189) (KSCN) and bromine in a glacial acetic acid medium. ignited.inpsu.eduasianpubs.orgrjpbcs.com This reaction is an oxidative cyclization. rjpbcs.com

The general procedure involves cooling a solution of glacial acetic acid and adding potassium thiocyanate and 3-chloro-4-fluoroaniline. psu.edu The mixture is further cooled in an ice-salt bath while a solution of bromine in glacial acetic acid is added dropwise, ensuring the temperature does not rise significantly. psu.edu After the addition is complete, the solution is stirred for several hours and left to stand overnight, during which an orange precipitate forms. psu.edu The product is isolated through a process of heating, filtration, and neutralization with ammonia solution to a pH of 6, yielding a dark yellow precipitate. psu.eduasianpubs.org Recrystallization from benzene (B151609) and ethanol after treatment with animal charcoal produces yellow crystals or plates of 2-amino-7-chloro-6-fluorobenzothiazole. derpharmachemica.compsu.edu

Table 1: Reaction Details for Synthesis via Potassium Thiocyanate and Bromine

| Parameter | Details | Source |

| Starting Material | 3-Chloro-4-fluoroaniline | ignited.inpsu.eduasianpubs.org |

| Reagents | Potassium Thiocyanate, Bromine, Glacial Acetic Acid, Ammonia | ignited.inpsu.edu |

| Reaction Time | Stirred for 2 hours below room temp, 10 hours at room temp, then stand overnight. | psu.eduasianpubs.org |

| Work-up | Heating, filtration, and neutralization with concentrated ammonia solution. | psu.eduasianpubs.org |

| Product | 2-amino-7-chloro-6-fluorobenzothiazole | ignited.inpsu.edu |

| Yield | 51.02% | psu.edu |

| Melting Point | 210-212°C | psu.edu |

Synthesis from 3-Chloro-4-fluoroaniline

Derivatization Strategies of the 2-Amino-6-fluorobenzothiazole Scaffold

The 2-amino group on the benzothiazole ring is a key functional handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

The primary amino group of this compound and its analogues readily undergoes condensation with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govresearchgate.net This reaction is a cornerstone for creating a diverse library of derivatives.

The synthesis typically involves refluxing the 2-aminobenzothiazole (B30445) derivative with a suitable aldehyde or ketone in a solvent like ethanol, sometimes with a few drops of an acid catalyst like concentrated HCl or glacial acetic acid. ignited.inresearchgate.netapsronline.com For instance, Schiff's bases have been prepared by condensing 2-amino-7-chloro-6-fluorobenzothiazole with various aromatic aldehydes. researchgate.netjocpr.com Specific examples include the reaction with vanillin (B372448) and m-nitrobenzaldehyde. ignited.inpsu.eduapsronline.com In other work, Schiff's bases were formed by condensing 2-amino-7-chloro-6-fluorobenzothiazole with 3-methyl-1-phenyl-5-pyrazolone. researchgate.netderpharmachemica.com Another study reported the reaction of this compound with a chromone-based compound under reflux conditions to synthesize a specific Schiff base for use as a chemosensor. nih.gov

Table 2: Examples of Schiff Base Formation

| 2-Aminobenzothiazole Derivative | Carbonyl Compound | Resulting Product Type | Source |

| 2-amino-7-chloro-6-fluorobenzothiazole | Various Aromatic Aldehydes | Triazolo Schiff bases | jocpr.com |

| 2-amino-7-chloro-6-fluorobenzothiazole | Vanillin | Benzylidene amino phenyl amido benzothiazole | ignited.inapsronline.com |

| 2-amino-7-chloro-6-fluorobenzothiazole | m-nitrobenzaldehyde | 2-[m-nitrobenzylidine]-6-fluoro-7-chloro (1, 3) benzothiazole | psu.edu |

| 2-amino-7-chloro-6-fluorobenzothiazole | 3-methyl-1-phenyl-5-Pyrazolone | Pyrazolone-based Schiff's base | researchgate.netderpharmachemica.com |

| This compound | Chromone derivative | Chromone-based Schiff base | nih.gov |

Cyclization Reactions

Cyclization reactions are fundamental in forming various heterocyclic rings fused or attached to the this compound scaffold. These reactions often start from the Schiff bases derived from the condensation reactions described previously.

Azetidinones, also known as β-lactams, can be synthesized from the Schiff bases of this compound. The typical method involves the cyclization of the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534). researchgate.net This reaction, known as the Staudinger synthesis, proceeds via a [2+2] cycloaddition.

In a reported synthesis, 2-amino benzothiazoles were first condensed with 3-methyl-1-phenyl-5-pyrazolone to yield a Schiff's base. researchgate.net This intermediate was then cyclized with chloroacetyl chloride in triethylamine to afford the corresponding 2-azetidinone derivative. researchgate.net

Thiadiazole derivatives can be synthesized from this compound through a multi-step process. One reported method involves the reaction of 2-amino-6-fluoro-7-chloro benzothiazole with hydrazine hydrate and carbon disulfide. researchgate.net The resulting intermediate, N-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbothioamide, is then cyclized. researchgate.net

Another approach involves treating the thiosemicarbazide derivative with N-phenyl anthranilic acid in pyridine (B92270) for cyclization. psu.edu The resulting fluoro-benzothiazolyl thiadiazole can be further modified. psu.edu

Table 3: Synthesis of Thiadiazole Derivatives from this compound

| Starting Material | Reagents | Intermediate/Product | Reference |

| 2-amino-6-fluoro-7-chloro benzothiazole | 1. Hydrazine hydrate, Carbon disulfide 2. Pyridine | Benzothiazole substituted thiadiazole derivative | researchgate.net |

| 6-fluoro-7-chloro-(1,3)- benzothiazole-2-thiosemicarbazide | N-phenyl anthranilic acid, Pyridine | 6-Fluoro-7-chloro-25'-(o-anilino phenyl)-1',3',4'-thiadiazol-2'-yl amino benzothiazole | psu.edu |

Thiazolidinone derivatives of this compound are synthesized by the reaction of the corresponding Schiff bases with thioglycolic acid (mercaptoacetic acid). This reaction involves the cycloaddition of the thiol group to the imine double bond.

The synthesis typically involves refluxing a mixture of the Schiff base (e.g., 7-chloro-N-(4-chlorobenzylidene)-6-fluoro benzo[d]thiazol-2-amine) and mercaptoacetic acid in a solvent like ethanol, often with a pinch of zinc chloride as a catalyst. researchgate.net This leads to the formation of the 3-(7-chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chloro phenyl)thiazo 1,3-lidin-4-one. researchgate.net

Quinazolinone derivatives can be synthesized from this compound through condensation with anthranilic acid and acetic anhydride (B1165640). researchgate.netresearchgate.net This is followed by further reactions to introduce substituents.

In a specific example, 2-amino-7-chloro-6-fluoro benzothiazole was reacted with the product of a 4-hour reflux of anthranilic acid and acetic anhydride in glacial acetic acid. researchgate.net The resulting mixture was refluxed for another 4 hours and then poured onto crushed ice to precipitate the quinazolinone derivative. researchgate.net This intermediate can then undergo further reactions, such as condensation with formaldehyde (B43269) and diethylamine, to yield the final products. researchgate.netresearchgate.net

Table 4: Synthesis of Quinazolinone Derivatives

| 2-Aminobenzothiazole Derivative | Key Reagents | Resulting Quinazolinone Derivative | Reference |

| 2-amino-7-chloro-6-fluoro benzothiazole | Anthranilic acid, Acetic anhydride | 3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydro-2-methylquinazolin-4(1H)-one | researchgate.net |

| 3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydro-2-methylquinazolin-4(1H)-one | Formaldehyde, Diethylamine | 1-((diethylamino)methyl)-3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydro-2-methylquinazolin-4(1H)-one | researchgate.netresearchgate.net |

Amide Linkage Formations

The exocyclic amino group of this compound is a key functional handle for derivatization, readily participating in nucleophilic reactions to form amide bonds. This transformation is fundamental in medicinal chemistry for synthesizing a diverse range of analogues with modified properties. Amide linkages are typically formed through reactions with activated carboxylic acid derivatives, such as acyl chlorides, or by direct coupling with carboxylic acids using activating agents.

The reaction between this compound and an acyl chloride is a direct and efficient method for forming an N-(6-fluorobenzo[d]thiazol-2-yl)amide. This is a classic Schotten-Baumann type reaction where the nucleophilic 2-amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. fishersci.it The reaction is typically carried out in an aprotic solvent, such as dioxane or dichloromethane (B109758), in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. fishersci.itnih.gov Triethylamine or pyridine are commonly used bases for this purpose. fishersci.itnih.gov

A general synthetic procedure involves refluxing a mixture of this compound, the desired acyl chloride, and a base like triethylamine in a suitable solvent. nih.gov The reaction progress is often monitored using thin-layer chromatography (TLC). nih.gov Upon completion, the reaction mixture is worked up, which may involve cooling, adding a saturated sodium carbonate solution to neutralize any remaining acid and quench excess acyl chloride, followed by stirring to precipitate the product. nih.gov The solid amide is then collected by filtration and dried. nih.gov

For instance, the synthesis of 2,6-dichloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide was achieved by reacting this compound with 2,6-dichlorobenzoyl chloride in dioxane with triethylamine as a binding agent. nih.gov The reaction mixture was refluxed for 3–4 hours. nih.gov The final product was obtained as a white solid with a yield of 51%. nih.gov

Table 1: Example of Amide Synthesis via Acyl Chloride

| Reactants | Reagents/Solvent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| This compound, 2,6-Dichlorobenzoyl chloride | Triethylamine, Dioxane | Reflux, 3-4 h | 2,6-dichloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide | 51% | nih.gov |

Directly coupling carboxylic acids with this compound requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. libretexts.org This approach avoids the need to prepare often-unstable acyl chlorides separately. rsc.org A wide array of coupling reagents developed for peptide synthesis, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, PyBOP, HBTU, HATU), are applicable. fishersci.it

Another strategy involves the use of condensing agents like polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and silica (B1680970) gel (MeSO₃H/SiO₂), which promote the dehydration reaction between the carboxylic acid and the amine at elevated temperatures. mdpi.com For example, the condensation of 2-aminothiophenols with various aromatic or aliphatic carboxylic acids has been achieved by heating in PPA at temperatures ranging from 170 to 250°C. mdpi.com Similarly, heating with a MeSO₃H/SiO₂ catalyst at 140°C has been shown to be effective. mdpi.com

In a specific application, N-protected amino acids have been successfully coupled to substituted benzothiazoles. tandfonline.com This method is crucial for creating peptide-benzothiazole conjugates. tandfonline.com The synthesis involves reacting the N-protected amino acid with the aminobenzothiazole derivative, often using standard peptide coupling protocols. tandfonline.com

Prodrug Design and Synthesis

The lipophilic nature of many potent benzothiazole derivatives can limit their bioavailability and pose challenges for aqueous formulation. nih.gov A common and effective strategy to overcome these limitations is the design of water-soluble prodrugs. nih.govscispace.com

Conjugating amino acids to the exocyclic 2-amino group of a benzothiazole core is a well-established prodrug strategy. nih.govscispace.com This approach leverages the inherent properties of amino acids to enhance the physicochemical characteristics of the parent drug. ijper.org

The key advantages of using amino acids as promoieties include:

Increased Aqueous Solubility : The addition of an amino acid, particularly as a hydrochloride or other salt, introduces ionizable groups (an ammonium (B1175870) and a carboxylate group), which significantly increases water solubility. nih.govnih.gov

Biocompatibility : Amino acids are natural, non-toxic dietary components. ijper.org

Bioreversibility : The resulting amide bond is designed to be cleaved in vivo by endogenous peptidases or amidases, releasing the active parent drug at the target site. nih.govnih.gov

Targeted Delivery : The structural diversity of amino acids allows for the potential to target specific amino acid transporters that may be overexpressed in certain tissues or cells. ijper.orgnih.gov

The synthesis of these prodrugs typically involves the formation of an amide bond between the carboxyl group of an N-protected amino acid and the 2-amino group of the benzothiazole. tandfonline.com Following the coupling reaction, the N-protecting group (e.g., Boc or Cbz) is removed to yield the final amino acid conjugate, often isolated as a salt to further improve solubility and stability. tandfonline.com For example, lysyl-amide hydrochloride salts have been successfully conjugated to the primary amine function of 2-(4-aminophenyl)benzothiazoles, rendering them water-soluble and suitable for preclinical evaluation. nih.gov These prodrugs were found to be chemically stable and capable of quantitatively reverting to their parent amine in vitro and in vivo. nih.govscispace.com

Analytical Characterization Techniques in Synthetic Studies

The structural elucidation and confirmation of newly synthesized this compound derivatives rely heavily on a combination of modern analytical techniques. Spectroscopic methods are indispensable for verifying the identity and purity of the target compounds. ijpcbs.comderpharmachemica.comresearchgate.netpharmahealthsciences.net

Spectroscopic Analysis (IR, NMR, Mass Spectrometry)

Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are the primary tools used for the characterization of this compound and its derivatives. nih.govtandfonline.comresearchgate.netderpharmachemica.com

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands are observed. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. researchgate.net Specifically for this compound (2A6FBT), asymmetric and symmetric NH₂ stretching vibrations have been observed at 3470 cm⁻¹ and 3381 cm⁻¹, respectively. researchgate.net After acylation, the disappearance of these twin peaks and the appearance of a single N-H stretch (for secondary amides) around 3300 cm⁻¹ and a strong carbonyl (C=O) stretch between 1630-1680 cm⁻¹ confirms the formation of the amide bond. tandfonline.com The C-F stretching vibration gives a medium to strong peak in the 1200–1300 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the precise molecular structure.

¹H NMR : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In this compound derivatives, the aromatic protons on the benzothiazole ring typically resonate as multiplets in the δ 6.8–8.1 ppm range. nih.govderpharmachemica.com The chemical shifts and coupling patterns are influenced by the substituents on the ring. The protons of the exocyclic amino group (NH₂) usually appear as a broad singlet, the chemical shift of which can vary and is exchangeable with D₂O. derpharmachemica.com For example, in one study, the NH₂ protons of a derivative were observed as a singlet at δ 7.22 ppm. derpharmachemica.com In amide derivatives, this is replaced by a single NH proton signal, often at a downfield chemical shift (e.g., δ 13.32 ppm for a CONH proton), which may show coupling to neighboring protons. nih.gov

¹³C NMR : The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The carbon atom attached to the fluorine (C-F) is particularly characteristic, resonating at a downfield chemical shift (typically δ 150-165 ppm) and exhibiting a large coupling constant (¹JCF). nih.gov Other aromatic carbons and the carbons of the thiazole (B1198619) ring also show distinct signals. nih.gov

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are commonly used. nih.gov The mass spectrum will show a molecular ion peak (M⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺), which should correspond to the calculated molecular weight of the synthesized compound. nih.govderpharmachemica.com For example, the ESI-MS spectrum for 2,6-dichloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide showed an [M+H]⁺ peak at m/z 341.0, confirming its molecular mass. nih.gov

Table 2: Summary of Spectroscopic Data for this compound and a Representative Derivative

| Technique | This compound (Parent Compound) | 2,6-dichloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide (Amide Derivative) |

|---|

| IR (cm⁻¹) | NH₂ stretch: 3470, 3381 C-F stretch: ~1200-1300 | NH stretch: (not specified, but expected) C=O stretch: (not specified, but expected ~1650) C-F stretch: (present) | | ¹H NMR (δ ppm) | Aromatic H: Multiplets NH₂: Broad singlet | Aromatic H: 7.26-8.09 (m, 5H) CONH: 13.32 (s, 1H) | | ¹³C NMR (δ ppm) | C-F: ~160-170 | C-F: 160.7 C=O: 160.1 Other aromatic/thiazole C: 107.6-163.8 | | Mass Spec (m/z) | M⁺: 168.02 | [M+H]⁺: 341.0 | | References | researchgate.net | nih.gov |

Chromatography (TLC, HPLC)

Chromatographic techniques, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools in the synthesis and purification of this compound and its derivatives. These methods are crucial for monitoring reaction progress, assessing the purity of intermediates and final products, and for the purification of the synthesized compounds.

Thin-Layer Chromatography (TLC)

TLC is a widely used technique to monitor the progress of chemical reactions involving this compound. It provides a quick and effective way to determine the consumption of starting materials and the formation of products. For instance, in the synthesis of certain derivatives, TLC is employed with mobile phases like n-hexane:ethyl acetate (B1210297) (8:2) to track the reaction's advancement. The visualization of spots under UV light or in an iodine chamber allows for the qualitative analysis of the reaction mixture. core.ac.uk

In the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, TLC is used to monitor the progress of coupling reactions. mdpi.com Similarly, during the synthesis of various benzothiazole derivatives, TLC with a mobile phase of ethyl acetate and chloroform (B151607) (2:1) is utilized to follow the reaction. core.ac.uknih.gov One common issue that can be monitored by TLC is the formation of byproducts, such as dimers from unreacted α-bromoacetophenone, which can be distinguished from the desired product by their different Rf values.

Table 1: TLC Parameters for Monitoring Reactions of this compound Derivatives

| Mobile Phase | Ratio | Application | Visualization Method | Reference |

| n-hexane:ethyl acetate | 8:2 | Monitoring reaction progress of derivatives | - | |

| Ethyl acetate:chloroform | 2:1 | Monitoring synthesis of derivatives | UV chamber or Iodine vapor | core.ac.uk |

| Petroleum ether:ethyl acetate | 9:1 | Monitoring synthesis of derivatives | - | nih.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to determine the purity of this compound and its derivatives with high accuracy. avantorsciences.comvwr.comtcichemicals.com Commercial grades of this compound are often certified with a purity of >95% or ≥97.0% as determined by HPLC. avantorsciences.comvwr.comlgcstandards.comlgcstandards.com

HPLC is also integral to the quality control of industrial production, ensuring the structural integrity and purity of the final products. For example, the purity of S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is confirmed to be >95% using a C18 column with an acetonitrile/water gradient and UV detection at 254 nm. In the development of fluorinated benzothiazole derivatives as imaging agents, analytical HPLC with a reverse-phase column is used to characterize the final compounds. google.com

Table 2: HPLC Purity Analysis of this compound and Derivatives

| Compound | Purity | Analysis Method | Reference |

| This compound | ≥97.0% | HPLC, Titration | avantorsciences.comvwr.comtcichemicals.com |

| This compound | >95% | HPLC | lgcstandards.comlgcstandards.com |

| S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate | >95% | C18 column, acetonitrile/water gradient, UV detection at 254 nm |

Column Chromatography

Column chromatography is a preparative technique frequently employed for the purification of synthesized derivatives of this compound. After a reaction is complete, the crude product is often subjected to column chromatography to isolate the desired compound from unreacted starting materials, reagents, and byproducts.

For instance, in the synthesis of benzo vwr.comlgcstandards.comthiazolo[2,3-c] avantorsciences.comlgcstandards.comCurrent time information in Bangalore, IN.triazole derivatives, purification is achieved by column chromatography on silica gel using eluents such as dichloromethane and a mixture of dichloromethane/acetone (4:1). semanticscholar.org Similarly, derivatives have been purified using a mobile phase of diethyl ether/hexanes. semanticscholar.org The purification of N-(6-arylbenzo[d]thiazol-2-yl)acetamides is carried out using column chromatography with ethyl acetate and n-hexane (20% and 80%, respectively) as eluents. mdpi.com

Table 3: Column Chromatography Conditions for Purification of this compound Derivatives

| Eluent System | Ratio | Application | Reference |

| Dichloromethane, then Dichloromethane/acetone | 4:1 | Purification of benzo vwr.comlgcstandards.comthiazolo[2,3-c] avantorsciences.comlgcstandards.comCurrent time information in Bangalore, IN.triazole derivatives | semanticscholar.org |

| Diethyl ether/hexanes | 1:3, then 1:2 | Purification of a bright yellow powder derivative | semanticscholar.org |

| Ethyl acetate/n-hexane | 20:80 | Purification of N-(6-arylbenzo[d]thiazol-2-yl)acetamides | mdpi.com |

| Petroleum ether/ethyl acetate | 9:1 | Purification of benzamide (B126) derivatives | nih.gov |

Biological and Pharmacological Activities of 2 Amino 6 Fluorobenzothiazole Derivatives

Anticancer and Antitumor Research

Derivatives of 2-amino-6-fluorobenzothiazole have been the subject of numerous studies to evaluate their potential as anticancer and antitumor agents. Researchers have synthesized a variety of molecules based on this core structure and tested their cytotoxic activity against a range of human cancer cell lines.

In Vitro Cytotoxicity Studies

In vitro studies are a primary method for assessing the anticancer potential of new chemical entities. These studies involve exposing cancer cell lines to the compounds of interest and measuring the resulting effects on cell viability and proliferation. The following sections detail the findings of such studies on various human cancer cell lines.

No specific research findings on the in vitro cytotoxicity of this compound derivatives against the human renal carcinoma cell line TK-10 were identified in the reviewed literature.

The cytotoxic effects of 2-aminobenzothiazole (B30445) on human laryngeal carcinoma (HEp-2) cells have been investigated, revealing a dose- and time-dependent reduction in cell viability. europeanreview.org The viability of HEp-2 cells decreased as the concentration and duration of exposure to 2-aminobenzothiazole increased. europeanreview.org For a 24-hour treatment period, the highest growth inhibition was observed at a concentration of 100 µM. europeanreview.org The half-maximal inhibitory concentration (IC50) value for 2-aminobenzothiazole against HEp-2 cells was determined to be 5 µM after 24 hours of treatment. europeanreview.org

Interactive Data Table: Cytotoxicity of 2-Aminobenzothiazole against HEp-2 Cells

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |

|---|

Hydrazine (B178648) derivatives of this compound have been synthesized and evaluated for their antitumor potential against the HeLa cervical cancer cell line. europeanreview.org One particular hydrazine-based benzothiazole (B30560) derivative demonstrated notable cytotoxic activity with an IC50 value of 4.31 µM. europeanreview.org This activity was observed in comparison to the standard reference drug, doxorubicin, which had an IC50 of 2.05 µM against the same cell line. europeanreview.org

Interactive Data Table: Cytotoxicity against HeLa Cells

| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|

The same study that investigated the effects on HeLa cells also assessed the cytotoxicity of hydrazine derivatives of this compound against the COS-7 kidney fibroblast carcinoma cell line. europeanreview.org The hydrazine-based benzothiazole derivative showed an IC50 value of 2.41 µM against COS-7 cells. europeanreview.org This was found to be more potent than the reference drug doxorubicin, which exhibited an IC50 of 3.04 µM against this cell line. europeanreview.org

Interactive Data Table: Cytotoxicity against COS-7 Cells

| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|

A variety of 2-aminobenzothiazole derivatives have been investigated for their cytotoxic activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231. One study synthesized novel 2-aminobenzothiazole compounds and found that compounds designated as OMS5 and OMS14 were effective in reducing the growth of both lung and breast cancer cell lines. The IC50 values for these compounds ranged from 22.13 to 61.03 µM. Another derivative, 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), was found to generate DNA adducts in sensitive MCF-7 cells at concentrations of 100 nM and higher. The lysylamide prodrug of 5F 203, known as Phortress, also generated DNA adducts in sensitive MCF-7 cells at concentrations of 100 nM or greater. In contrast, the inherently resistant MDA-MB-435 breast carcinoma cells did not show DNA damage when exposed to Phortress.

Interactive Data Table: Cytotoxicity of 2-Aminobenzothiazole Derivatives against Breast Cancer Cells

| Compound | Cell Line | Activity | IC50 Range (µM) |

|---|---|---|---|

| OMS5 | MCF-7 | Growth reduction | 22.13 - 61.03 |

| OMS14 | MCF-7 | Growth reduction | 22.13 - 61.03 |

| 5F 203 | MCF-7 | DNA adduct formation at ≥100 nM | Not Reported |

| Phortress | MCF-7 | DNA adduct formation at ≥100 nM | Not Reported |

Against Ovarian Cancer Cells (IGROV-1)

Currently, there is a limited amount of publicly available research specifically detailing the cytotoxic activity of this compound derivatives against the IGROV-1 ovarian cancer cell line. However, broader studies on related benzothiazole derivatives have shown significant anti-cancer effects on other ovarian cancer cell lines, such as OVCAR-3. For instance, novel 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, which share a core structural motif, have been synthesized and evaluated for their antiproliferative activity. One of the most active compounds in this series demonstrated significant cytotoxic effects against the OVCAR-3 ovarian cancer cell line, causing 10% cancer cell death in screening assays. This suggests that the broader benzothiazole scaffold is a promising area for the development of new anti-ovarian cancer agents. Further research is needed to specifically determine the efficacy of this compound derivatives against the IGROV-1 cell line.

Against Human Colon Cancer Cells (HT29)

Derivatives of 2-aminobenzothiazole have demonstrated notable activity against the human colon cancer cell line HT29. In one study, a novel indole-based hydrazine carboxamide derivative of benzothiazole exhibited potent antitumor activity with an IC50 value of 0.015 µM against HT29 cells. Another study focused on 2-aminobenzothiazole derivatives bearing a 4-phenoxyquinoline moiety also showed cytotoxic activity against the HT-29 cell line, with one of the most potent compounds displaying an IC50 value of 0.18 ± 0.02 μM nih.gov.

Furthermore, a series of 2-aminobenzothiazole derivatives were evaluated for their ability to inhibit VEGFR-2, a key target in angiogenesis. The most potent of these compounds also displayed excellent antiproliferative activity against HT-29 cells nih.gov.

| Derivative Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Indole based hydrazine carboxamide benzothiazole | HT29 | 0.015 |

| 2-aminobenzothiazole with 4-phenoxyquinoline moiety | HT29 | 0.18 ± 0.02 |

Against Human Lung Cancer Cells (H460, NCI-H226, A549, H1299)

The anticancer potential of 2-aminobenzothiazole derivatives has been investigated against a panel of human lung cancer cell lines.

For the H460 cell line, an indole-based hydrazine carboxamide derivative of benzothiazole was found to have an IC50 value of 0.28 µM. Additionally, 2-aminobenzothiazole derivatives with a 4-phenoxyquinoline moiety were tested, with the most potent compound showing an IC50 value of 0.01 ± 0.003 μM against H460 cells nih.gov.

Regarding the NCI-H226 cell line, research on benzothiazole derivatives containing an ortho-hydroxy-N-acyl hydrazone moiety has been reported, though specific IC50 values for this compound derivatives are not detailed in the available literature.

In studies involving the A549 cell line, an indole-based hydrazine carboxamide derivative of benzothiazole demonstrated an IC50 value of 1.53 µM. Another study synthesized a series of 2-aminobenzothiazoles containing a 1,3,4-oxadiazole (B1194373) moiety, with the most active compound showing an IC50 value of 39.33 ± 4.04 μM against A549 cells nih.gov. Furthermore, a new series of 2-aminobenzothiazole derivatives were synthesized and evaluated for their antitumor potential, with the most potent compound exhibiting an IC50 value of 9.62 ± 1.14 μM against A549 cells nih.gov.

Research on the H1299 cell line has shown that newly synthesized 2-substituted benzothiazole derivatives possess promising anticancer activity. In one study, a series of novel benzothiazole compounds were designed and synthesized, with the active compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, significantly inhibiting the proliferation of H1299 cancer cells nih.gov.

| Derivative Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Indole based hydrazine carboxamide benzothiazole | H460 | 0.28 |

| 2-aminobenzothiazole with 4-phenoxyquinoline moiety | H460 | 0.01 ± 0.003 |

| Indole based hydrazine carboxamide benzothiazole | A549 | 1.53 |

| 2-aminobenzothiazole with 1,3,4-oxadiazole moiety | A549 | 39.33 ± 4.04 |

| Novel 2-aminobenzothiazole derivative | A549 | 9.62 ± 1.14 |

Against Human Osteosarcoma Cells (MG63)

The cytotoxic effects of 2,6-disubstituted-benzothiazole derivatives have been evaluated against the human osteosarcoma cell line, MG63. In one study, a sulphonamide-based benzothiazole derivative exhibited modest anti-cancer activity with an IC50 of 36.1 µM for the MG63 cell line. This indicates that the benzothiazole scaffold holds potential for the development of therapeutic agents against osteosarcoma.

Against Neuroblastoma Cell Lines (SK-N-SH)

The activity of benzothiazole derivatives has also been explored in the context of neuroblastoma. A study on benzothiazole derivatives containing an ortho-hydroxy-N-acyl hydrazone moiety investigated their antiproliferative activities against the SK-N-SH neuroblastoma cell line. While specific data for this compound derivatives is not available, the broader class of compounds showed inhibitory effects.

Against Human Epidermoid Carcinoma Cell Line (A431)

Novel benzothiazole derivatives have been designed and synthesized to evaluate their effects on the proliferation of the human epidermoid carcinoma cell line, A431. A study focusing on a series of these compounds identified an active derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, which significantly inhibited the proliferation of A431 cells nih.gov. This compound was also found to promote apoptosis and induce cell cycle arrest in this cell line nih.gov.

Apoptosis Induction and Cell Cycle Modulation

Research into the mechanisms of action of 2-aminobenzothiazole derivatives has revealed their ability to induce apoptosis and modulate the cell cycle in cancer cells.

One study on a novel 2-aminobenzothiazole derivative demonstrated its ability to induce G2/M cell cycle arrest in leukemic and breast cancer cell lines. This was associated with increased levels of reactive oxygen species (ROS) and DNA double-strand breaks nih.gov. The same compound was also found to reduce the phosphorylation level of CDK1 and upregulate the expression of CyclinB1, a G2/M phase-specific marker nih.gov.

Another set of 2-aminobenzothiazole derivatives were reported to trigger apoptosis by decreasing the levels of anti-apoptotic proteins such as BCL-XL and MCL-1 nih.gov. The induction of apoptosis by these compounds is often mediated through caspase-dependent pathways. For example, some derivatives have been shown to efficiently trigger apoptosis through the activation of caspase-3/7 in A549 lung cancer cells nih.gov.

Furthermore, a series of isoxazole (B147169) derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine were synthesized and found to induce G2/M cell cycle arrest in Colo205 colon cancer cells semanticscholar.org. This was accompanied by a significant increase in the levels of p53, a key tumor suppressor protein semanticscholar.org. The balance of mitochondrial proteins, such as an increase in Bax and a decrease in Bcl-2, was altered, leading to apoptosis through the activation of caspases semanticscholar.org.

In breast cancer cell lines, benzothiazole derivatives have been shown to induce cell cycle arrest in the sub-G1 phase and disrupt the mitochondrial membrane potential, leading to apoptosis nih.gov. These effects were associated with an increase in ROS accumulation and a downregulation of key signaling pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR nih.gov.

Anti-migration Effects

Certain derivatives of 2-aminobenzothiazole have demonstrated the ability to inhibit cancer cell migration, a crucial step in tumor metastasis. One such derivative, compound 54, has been shown to effectively suppress the migration of MCF-7 breast cancer cells. nih.gov Another compound, identified as B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine), also hindered cell migration. nih.gov The inhibition of focal adhesion kinase (FAK), a protein implicated in promoting metastasis, is a target for some 2-aminobenzothiazole derivatives, suggesting a mechanism for their anti-migratory effects. nih.gov

In Vivo Antitumor Efficacy in Xenograft Models

The in vivo antitumor potential of this compound derivatives has been substantiated in various xenograft models, where human cancer cells are implanted into immunodeficient mice.

A notable example is the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which has shown significant retardation of tumor growth in both breast (MCF-7) and ovarian (IGROV-1) xenograft models. researchgate.netconsensus.app Following administration of this prodrug, cytochrome P450 1A1 protein expression was detected in the MCF-7 and IGROV-1 tumors. researchgate.netconsensus.app

Another derivative, a 2-aminobenzothiazole-SAHA conjugate known as compound 84, exhibited superior in vivo efficacy compared to the established HDAC inhibitor SAHA in an MDA-MB-231 xenograft model. nih.gov At a dose of 30 mg/kg administered daily, compound 84 resulted in a tumor growth inhibition of 59%, compared to 33% for SAHA, without observable toxicity. nih.gov Furthermore, the 2-aminobenzothiazole derivative designated as compound 3 demonstrated a 62% reduction in tumor growth in an MC38 xenograft model when administered subcutaneously at a 200 mg/kg dose. nih.gov

Table 1: In Vivo Antitumor Efficacy of this compound Derivatives in Xenograft Models

| Compound | Cancer Cell Line | Xenograft Model | Tumor Growth Inhibition |

|---|---|---|---|

| Lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | Mouse | Significant retardation of tumor growth |

| Lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | IGROV-1 (Ovarian) | Mouse | Significant retardation of tumor growth |

| Compound 84 (2-aminobenzothiazole-SAHA conjugate) | MDA-MB-231 | Mouse | 59% |

| Compound 3 | MC38 | Mouse | 62% |

Antimicrobial Activity

Derivatives of this compound have been a focal point in the search for new antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Efficacy

Numerous Schiff bases derived from 2-amino-4,6-difluorobenzothiazole (B53882) have demonstrated significant antibacterial activity against Gram-positive bacteria. For instance, certain Schiff bases have shown maximum efficacy against Staphylococcus aureus and Bacillus subtilis. Some synthesized compounds have exhibited moderate to significant inhibitory properties against S. aureus.

Fluorobenzoylthiosemicarbazides, another class of derivatives, have also been tested for their antibacterial action. Trifluoromethyl derivatives, in particular, were found to be active against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL.

The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria. Schiff base derivatives have shown notable activity against Escherichia coli. In a study of various synthesized compounds, many exhibited promising inhibitory properties against E. coli. For example, amino-benzothiazole Schiff base analogues have been identified that are as potent as ciprofloxacin (B1669076) against E. coli and P. aeruginosa, with a reported MIC of 15.62 μg/ml. nih.gov Additionally, certain 2-arylbenzothiazole analogues have displayed excellent antibacterial activity against K. pneumoniae, with MIC values around 1.04 µM, which is more potent than the reference drug ciprofloxacin (MIC = 2.93 µM). nih.gov

Table 2: Antibacterial Efficacy of this compound Derivatives

| Derivative Class | Bacterial Strain | Activity |

|---|---|---|

| Schiff Bases | Staphylococcus aureus (Gram-positive) | Maximum efficacy observed in some derivatives |

| Schiff Bases | Bacillus subtilis (Gram-positive) | Maximum efficacy observed in some derivatives |

| Schiff Bases | Escherichia coli (Gram-negative) | Notable activity observed |

| Fluorobenzoylthiosemicarbazides | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 7.82 - 31.25 μg/mL |

| Amino-benzothiazole Schiff base analogues | Escherichia coli (Gram-negative) | MIC: 15.62 μg/ml (equipotent to ciprofloxacin) |

| Amino-benzothiazole Schiff base analogues | Pseudomonas aeruginosa (Gram-negative) | MIC: 15.62 μg/ml (equipotent to ciprofloxacin) |

| 2-Arylbenzothiazole analogues | Klebsiella pneumoniae (Gram-negative) | MIC: ~1.04 µM |

Antifungal Efficacy

A variety of this compound derivatives have been synthesized and evaluated for their antifungal properties. Schiff bases derived from 4,6-difluoro-2-aminobenzothiazole have shown activity against fungi such as Rhizopus sp. and Aspergillus niger. In some cases, these Schiff bases demonstrated enhanced antifungal activity compared to the parent compound.

Other research has focused on fluoro-benzothiazolo imidazole (B134444) derivatives, which have been screened for their antifungal activity. Additionally, benzothiazole derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety have been evaluated against Aspergillus niger and Aspergillus flavus. A new series of 6-substituted 2-aminobenzothiazole derivatives also exhibited notable antifungal activity, with some compounds showing MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. researchgate.net

Table 3: Antifungal Efficacy of this compound Derivatives

| Derivative Class | Fungal Strain | Activity |

|---|---|---|

| Schiff Bases | Rhizopus sp. | Active |

| Schiff Bases | Aspergillus niger | Active |

| Benzothiazole-1,3,4-thiadiazole derivatives | Aspergillus niger | Evaluated for activity |

| Benzothiazole-1,3,4-thiadiazole derivatives | Aspergillus flavus | Evaluated for activity |

| 6-substituted 2-aminobenzothiazole derivatives | Candida albicans | MIC: 4-8 μg/mL |

| 6-substituted 2-aminobenzothiazole derivatives | Candida parapsilosis | MIC: 4-8 μg/mL |

| 6-substituted 2-aminobenzothiazole derivatives | Candida tropicalis | MIC: 4-8 μg/mL |

Antitubercular Activity

The 2-aminobenzothiazole scaffold has been identified as a promising starting point for the development of new antitubercular agents nih.govnih.gov. Research has focused on synthesizing and evaluating various analogs for their efficacy against Mycobacterium tuberculosis.

A series of 2-aminothiazole (B372263) derivatives have been designed and synthesized to explore their inhibitory potential against the H37Rv strain of Mycobacterium tuberculosis researchgate.net. These efforts have led to the identification of compounds with significant antimycobacterial activity, with some derivatives exhibiting MIC values as low as 6.25 μM researchgate.net.

In a particular study, a 2-aminobenzothiazole compound was identified from a whole-cell screen against a recombinant strain of M. tuberculosis nih.govnih.govbiorxiv.orgbiorxiv.org. This "seed" molecule demonstrated modest activity, which prompted the exploration of its structure-activity relationship through the synthesis and testing of 34 analogs nih.govnih.govbiorxiv.org. This investigation led to the discovery of molecules with improved potency and reduced cytotoxicity nih.govnih.govbiorxiv.org. Some of these key compounds showed good bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular M. tuberculosis in murine macrophages nih.govbiorxiv.org. For example, two of the synthesized molecules demonstrated excellent potency of less than 10 μM against intracellular M. tuberculosis nih.govbiorxiv.org.

The activity of these compounds was evaluated against both the wild-type H37Rv strain and a hypomorph strain of M. tuberculosis nih.govbiorxiv.orgbiorxiv.org. The initial seed molecule showed a two-fold higher activity against the hypomorph strain nih.govbiorxiv.orgbiorxiv.org. Subsequent analogs showed a range of activities, with some having modest MICs of 27 μM and 125 μM against the wild-type strain nih.govbiorxiv.org.

**Table 2: Antitubercular Activity of Selected 2-Aminobenzothiazole Derivatives against *M. tuberculosis***

| Compound/Derivative | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-aminothiazole derivative (7n) | H37Rv | 6.25 μM | researchgate.net |

| 2-aminothiazole derivatives (7b, 7e, 7f) | H37Rv | 12.50 μM | researchgate.net |

| Seed benzothiazole molecule (1) | Wild-type | 58 ± 9.4 μM | biorxiv.org |

| Analog (8) | Wild-type | 27 ± 17 μM | biorxiv.org |

| Analogs (1 and 23) | Intracellular M. tuberculosis | < 10 μM | nih.govbiorxiv.org |

Anti-inflammatory Activity

Benzothiazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory properties derpharmachemica.comkoreascience.kr. The synthesis of novel derivatives is an active area of research aimed at discovering more potent anti-inflammatory agents.

In Vitro Anti-inflammatory Assays (e.g., Albumin Denaturation)

A common in vitro method to screen for anti-inflammatory activity is the albumin denaturation assay. Denaturation of proteins is a well-documented cause of inflammation, and the ability of a compound to inhibit this process suggests potential anti-inflammatory effects nih.govglobalresearchonline.net.

Studies on derivatives of 2-amino, 6-fluoro-7-chloro (1,3) benzothiazole have shown that some of these compounds exhibit promising anti-inflammatory activity by inhibiting albumin denaturation . The process involves treating a protein like bovine serum albumin (BSA) or egg albumin with the test compounds and then inducing denaturation, often by heat nih.govresearchgate.netmdpi.com. The percentage of inhibition is then calculated. For instance, protein extracts from certain marine microalgae have shown an ability to inhibit albumin denaturation by about 67% at a concentration of 0.5 mg/mL, and this inhibition can increase to 89% after enzymatic hydrolysis mdpi.com. This assay serves as a valuable preliminary screening tool for identifying compounds with anti-inflammatory potential.

Table 3: In Vitro Anti-inflammatory Activity of Various Compounds via Albumin Denaturation Assay

| Test Substance | Protein Source | Concentration | % Inhibition of Denaturation | Reference |

|---|---|---|---|---|

| 8-Fluoro-9-Substituted (1,3)-Benzothiazolo (5,1-B)-3-Substituted 1,2,4-Triazoles | Not Specified | Not Specified | Promising Activity | |

| Crude Protein Extract (Rhodomonas sp.) | Albumin | 0.5 mg/mL | ~67% | mdpi.com |

| Pepsin Hydrolysate (Rhodomonas sp.) | Albumin | 0.5 mg/mL | 89% | mdpi.com |

| Hot Water Extract (Ficus racemosa) | Egg Albumin | 1000 µg/ml | Highest Inhibition Rate | nih.gov |

Modulation of Inflammatory Factors (e.g., IL-6, TNF-α)

Proinflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), play a crucial role in the development of inflammation nih.gov. These cytokines are involved in regulating energy balance as well as lipid and carbohydrate metabolism nih.gov. TNF-α is primarily secreted by macrophages and lymphocytes in response to cell damage nih.gov. The modulation of these cytokines is a key mechanism for anti-inflammatory drugs.

Research has shown that nitric oxide (NO) can differentially modulate the release of IL-6 and TNF-α from macrophage cell lines stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) nih.gov. Specifically, NO has been found to up-regulate TNF-α while down-regulating IL-6 nih.gov. An inhibitor of nitric oxide synthase was observed to potentiate the release of IL-6 while attenuating the release of TNF-α nih.gov. This complex interplay highlights the intricate signaling pathways involved in inflammation and suggests potential targets for therapeutic intervention by compounds such as this compound derivatives.

Antidiabetic Activity

Benzothiazole derivatives have garnered significant interest for their potential as antidiabetic agents koreascience.krmdpi.comjocpr.com. The 2-aminobenzothiazole structure, in particular, is found in a variety of compounds with multiple biological activities, including antidiabetic effects nih.gov.

A novel series of benzothiazole derivatives have been synthesized and evaluated in vivo for their hypoglycemic activity using a streptozotocin-induced diabetic rat model koreascience.kr. Many of these derivatives showed considerable biological efficacy, with some causing a significant reduction in blood glucose levels koreascience.kr. For instance, one derivative containing a morpholine (B109124) moiety demonstrated the most prominent glucose-lowering effects at a dose of 100 mg/kg koreascience.kr.

Furthermore, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have also been synthesized and tested for their in vivo antidiabetic activity, with several compounds showing a significant lowering of plasma glucose levels nih.gov. The mechanism of action for some of these compounds is thought to involve the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme nih.gov.

In silico and in vivo studies of 2-aminobenzothiazole derivatives linked to isothioureas or guanidines have also been conducted to evaluate their potential for treating type 2 diabetes mdpi.com. Certain guanidine (B92328) benzothiazoles have exhibited antihyperglycemic and hypolipidemic effects, possibly through a mechanism involving agonist effects on PPAR-γ, a key molecular target in the control of type 2 diabetes nih.gov.

Table 4: Antidiabetic Activity of Selected Benzothiazole Derivatives

| Compound Series | Proposed Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Novel benzothiazole derivatives | Not specified | Significant reduction in blood glucose | koreascience.kr |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-HSD1 inhibition | Significant lowering of plasma glucose | nih.gov |

| 2-aminobenzothiazole derivatives linked to guanidines | PPAR-γ agonism | Antihyperglycemic and hypolipidemic effects | nih.gov |

| 2-aminobenzothiazole derivatives linked to isothioureas | Not specified | Evaluated for Type 2 Diabetes treatment | mdpi.com |

Anthelmintic Activity

Derivatives of 2-aminobenzothiazole have been investigated for their potential to treat parasitic worm infections. One study focused on the synthesis of new fluoro benzothiazole Schiff's bases, starting from 2-amino-6-fluoro-7-chlorobenzothiazole. researchgate.net These synthesized compounds were screened for their anthelmintic activity using earthworms as a model. The study reported that some of the newly created moieties demonstrated promising anthelmintic effects. researchgate.net

In another study, a series of 2-amino-6-substituted benzothiazoles were synthesized and evaluated for their anthelmintic properties against earthworm species Pheretima posthuma. The activity was measured by the time taken for paralysis and death of the worms. Several derivatives showed significant activity when compared to the standard drug, mebendazole.

Another area of research involves 6-methoxybenzothiazole-2-carbamates, which are structurally related to the core benzothiazole structure. These compounds are designed to be metabolically stable and have shown significant activity against rumen flukes (paramphistomum). nih.gov The mechanism of action for benzothiazole-2-carbamates is believed to be similar to that of benzimidazole (B57391) isosteres, involving the inhibition of microtubule formation by binding to β-tubulin monomers. nih.gov This disruption leads to a loss of cellular homeostasis and ultimately the death of the parasite. nih.gov

Table 1: Anthelmintic Activity of Selected Benzothiazole Derivatives

| Compound Type | Target/Model Organism | Observed Effect | Reference |

|---|---|---|---|

| Fluoro Benzothiazole Schiff's Base | Earthworms | Promising anthelmintic activity | researchgate.net |

| 2-Amino-6-substituted benzothiazoles | Pheretima posthuma (Earthworm) | Significant activity compared to mebendazole |

Antioxidant Activity

The antioxidant potential of benzothiazole derivatives has been a significant area of research. These compounds can scavenge free radicals, which are implicated in various pathological conditions. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. derpharmachemica.comderpharmachemica.com

One study synthesized a series of novel 2-aryl benzothiazole derivatives and tested their antioxidant potential. derpharmachemica.com The results indicated that several of the synthesized compounds showed significant radical scavenging capabilities, with some performing better in the ABTS assay than the DPPH assay. derpharmachemica.comderpharmachemica.com Specifically, compounds designated as BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, and BTA-12 demonstrated good antioxidant action. derpharmachemica.com

Another study synthesized new derivatives of 2-aminobenzothiazole and screened them for antioxidant activity using the DPPH method. uokerbala.edu.iq Several of these compounds, including T1, T9, T10, T11, T12, Q8, Q9, Q11, Q12, Cb5, Cd3, Cd4, and Cd5, exhibited potent DPPH radical scavenging properties that were comparable to the standard antioxidant, ascorbic acid. uokerbala.edu.iq This highlights the potential of the 2-aminobenzothiazole scaffold in developing effective antioxidant agents. nih.gov

Table 2: Antioxidant Activity of Selected 2-Aminobenzothiazole Derivatives

| Assay Method | Key Findings | Reference |

|---|---|---|

| DPPH and ABTS Assays | Synthesized 2-aryl benzothiazoles showed significant radical scavenging potential. | derpharmachemica.comderpharmachemica.com |

| DPPH Assay | Several new 2-aminobenzothiazole derivatives demonstrated radical scavenging activity equivalent to ascorbic acid. | uokerbala.edu.iq |

Anticonvulsant Activity

The central nervous system activity of benzothiazole derivatives includes significant anticonvulsant properties. A notable example is 2-amino-6-trifluoromethoxy benzothiazole (PK 26124), which has been extensively studied for its ability to prevent seizures in various animal models. nih.gov

This compound was found to be effective against seizures induced by maximal electroshock, sound stimuli in DBA/2 mice, and postural seizures in El mice. nih.gov It also prevented seizures induced by photic stimulation in the baboon, Papio papio. nih.gov The spectrum of its anticonvulsant activity is similar to that of dicarboxylic amino acid antagonists. nih.gov Further studies showed that PK 26124 could prevent convulsions induced by L-glutamate and kainate, suggesting that its anticonvulsant action may be related to its antagonistic properties on excitatory amino acid neurotransmission. nih.govnih.gov

Table 3: Anticonvulsant Profile of 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124)

| Seizure Model | Organism | Efficacy (ED₅₀ or Dose) | Reference |

|---|---|---|---|

| Sound-induced seizures | DBA/2 mice | 0.66 - 4.1 mg/kg, i.p. | nih.gov |

| Postural seizures | El mice | 7.5 mg, i.p. | nih.gov |

| Photic stimulation-induced seizures | Baboon (Papio papio) | 4 and 8 mg/kg, i.v. | nih.gov |

| L-glutamate-induced seizures | Rodent | 8.5 mg/kg, i.p. | nih.gov |

Kinase Inhibition

Protein kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often linked to diseases like cancer. nih.gov Benzothiazole derivatives have emerged as a promising class of kinase inhibitors, targeting various types of kinases, including lymphocyte-specific protein tyrosine kinase (Lck) and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov

Lck Inhibitory Properties

Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of protein tyrosine kinases, plays a vital role in T-cell signaling. Its inhibition is a therapeutic strategy for immune disorders and some cancers. A series of 2-amino-heteroaryl-benzothiazole-6-anilides were developed and identified as potent inhibitors of p56(lck). nih.gov Two compounds from this series, BMS-350751 and BMS-358233, were highlighted as particularly potent Lck inhibitors with excellent cellular activity against T-cell proliferation. nih.gov

EGFR Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and cancer. nih.gov Consequently, EGFR-TK inhibitors are a major focus in cancer therapy. nih.gov Several studies have demonstrated the potential of 2-aminobenzothiazole derivatives in this area.

New benzothiazole and pyrimido[2,1-b]benzothiazole derivatives have been designed and evaluated as EGFR-TK inhibitors. nih.gov In one study, a 2-acetamidobenzothiazole derivative was synthesized and showed good complementarity within the ATP-binding cleft of EGFR tyrosine kinase in molecular docking studies. tandfonline.com The benzothiazole ring interacted with key residues like Lys-721 and Met-769. tandfonline.com An in vitro kinase assay confirmed its inhibitory activity against EGFR-TK. nih.govtandfonline.com

Table 4: EGFR Tyrosine Kinase Inhibition by Benzothiazole Derivatives

| Compound Type | Activity/Finding | Reference |

|---|---|---|

| Benzothiazole and pyrimido[2,1-b]benzothiazole derivatives | Showed inhibitory activity against EGFR-TK. Compound 1 had the highest percentage of enzyme inhibition (70.58%). | nih.gov |

Protein Tyrosine Kinase Inhibition

Beyond specific kinases like Lck and EGFR, the broader class of protein tyrosine kinases (PTKs) represents a major target for therapeutic intervention, particularly in oncology. huji.ac.il The development of small molecules that can block the activity of a specific spectrum of PTKs is a key goal in modern drug discovery. huji.ac.il

Thiazole-containing structures, including benzothiazoles, are considered versatile frameworks for designing protein kinase inhibitors. nih.gov Their structural features allow for effective interaction with different kinases. nih.gov The general approach for many of these inhibitors is to compete with ATP for its binding site on the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling cascades that promote cell proliferation and survival. youtube.com The development of tyrphostins, a class of PTK inhibitors, from benzene (B151609) malononitriles marked a significant step in the systematic synthesis of such targeted agents. huji.ac.il Research into 2-aminobenzothiazole derivatives continues to build on this foundation, seeking to identify new compounds with potent and selective inhibitory activity against a range of protein tyrosine kinases.

Neuroprotective Activity

There is no direct research available in the reviewed scientific literature that specifically investigates the neuroprotective activities of derivatives of this compound. While related compounds, such as derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, have been explored for their potential in treating neurodegenerative diseases, similar studies on this compound derivatives have not been reported. The synthesis of this compound has been documented as an intermediate in the creation of compounds for other therapeutic areas, including potential anti-cancer and anti-inflammatory agents. chemimpex.com However, data on their specific application or efficacy in neuroprotection is absent from the current body of scientific publications.

Mechanistic Studies and Structure Activity Relationships Sar

Elucidation of Mechanism of Action in Antitumor Activity

The anticancer effects of fluorinated benzothiazoles are not inherent to the parent compound but are a result of its biotransformation within sensitive cancer cells into reactive metabolites. This bioactivation is a critical step that initiates a cascade of events leading to cell death.

The metabolic activation of fluorinated 2-aryl-benzothiazole derivatives is heavily dependent on the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1. nih.govnih.gov Studies on the analog 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) have shown that this compound induces the expression of CYP1A1 in sensitive cancer cells. nih.govllu.edu This induction is a pivotal step, as CYP1A1 then metabolizes the benzothiazole (B30560) into reactive intermediates. nih.gov

This biotransformation is essential for the compound's antiproliferative activity. nih.gov The resulting metabolites are capable of forming covalent bonds with cellular macromolecules, including DNA, leading to the formation of DNA adducts. nih.govnih.gov This damage to the genetic material is a key factor in the subsequent induction of apoptosis or cell death in the cancer cells. The process of bioactivation and subsequent macromolecular binding is observed to a significant extent in sensitive cells, while it is minimal in resistant cells, which correlates with the selective antitumor activity of these compounds. nih.gov Research has demonstrated that the oxidation of 5F 203 by CYP1A1 leads to the formation of reactive intermediates that can conjugate with glutathione (B108866) (GSH) or form adducts with deoxyguanosine (dGuo). washington.eduacs.org

The catalytic activity of CYP1A1 in the metabolism of these compounds has been studied, and the kinetic parameters for the oxidation of related benzothiazoles have been determined. For instance, the oxidation of 5F 203 is efficiently catalyzed by P450 1A1. washington.edu

Table 1: Research Findings on the Role of CYP1A1 in the Biotransformation of Fluorinated Benzothiazoles

| Finding | Description | Reference(s) |

|---|---|---|

| CYP1A1 Induction | Fluorinated benzothiazoles like 5F 203 induce the expression of CYP1A1 mRNA and protein in sensitive cancer cells. | nih.govllu.edu |

| Metabolic Activation | CYP1A1 metabolizes the fluorinated benzothiazoles into reactive species, a process essential for their antiproliferative effects. | nih.govnih.gov |

| Macromolecular Binding | The reactive metabolites formed by CYP1A1 covalently bind to cellular macromolecules, such as DNA, in sensitive cells. | nih.gov |

| Formation of Adducts | The bioactivation by CYP1A1 leads to the formation of glutathione (GSH) conjugates and deoxyguanosine (dGuo) adducts. | washington.eduacs.org |

The induction of CYP1A1 by 2-amino-6-fluorobenzothiazole derivatives is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. nih.govresearchgate.net The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including CYP1A1. nih.gov

Upon entering a sensitive cancer cell, compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) act as agonists for the AhR. researchgate.net The binding of the benzothiazole ligand to the AhR triggers a conformational change in the receptor, leading to its translocation from the cytoplasm into the nucleus. Inside the nucleus, the ligand-receptor complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, including CYP1A1. nih.gov

The binding to XREs initiates the transcription of these genes, leading to an increased production of CYP1A1 mRNA and, subsequently, the CYP1A1 enzyme. nih.gov This upregulation of CYP1A1 is a critical step in the bioactivation of the benzothiazole, thus linking the AhR pathway directly to the compound's antitumor mechanism. nih.govresearchgate.net The activation of the AhR pathway and the subsequent induction of CYP1A1 are observed in cancer cell lines that are sensitive to the cytotoxic effects of these compounds, but not in resistant cell lines. nih.gov

Table 2: Key Events in the AhR Pathway Activation by Fluorinated Benzothiazoles

| Step | Description | Reference(s) |

|---|---|---|

| Ligand Binding | The benzothiazole derivative acts as an agonist, binding to the cytosolic Aryl Hydrocarbon Receptor (AhR). | researchgate.net |

| Nuclear Translocation | The ligand-AhR complex translocates into the nucleus. | nih.gov |

| Heterodimerization | In the nucleus, the complex dimerizes with the AhR Nuclear Translocator (ARNT). | nih.gov |

| XRE Binding | The heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes. | nih.gov |

| Gene Transcription | This binding initiates the transcription of target genes, most notably CYP1A1. | nih.gov |

The cellular signaling pathways involving AKT and Extracellular Signal-Regulated Kinase (ERK) are crucial for cell survival, proliferation, and differentiation, and their dysregulation is a common feature in many cancers. mdpi.commdpi.com Emerging evidence suggests that the antitumor activity of 2-aminobenzothiazole (B30445) derivatives may also involve the modulation of these key signaling cascades.

Some studies have indicated that certain 2-aminobenzothiazole derivatives can exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.govacs.org The PI3K/AKT pathway is a critical regulator of cell growth and survival, and its inhibition can lead to apoptosis. nih.gov Novel 2-aminobenzothiazole compounds have been shown to suppress AKT and mTOR, contributing to their anticancer properties. acs.orgresearchgate.net

Furthermore, the modulation of AhR activity by its ligands has been linked to alterations in the Mitogen-Activated Protein Kinase (MAPK)/ERK signaling pathway. semanticscholar.org The crosstalk between the AhR and growth factor receptor pathways, such as the one involving ERK, suggests that the activation of AhR by benzothiazole derivatives could influence ERK signaling, thereby affecting cell proliferation and survival. semanticscholar.org While direct evidence specifically for this compound is still being elucidated, the broader class of 2-aminobenzothiazoles has been associated with the inhibition of kinases that are part of these pathways. nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of 2-aminobenzothiazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that contribute to the antitumor potency and selectivity of these compounds.

The 2-aminobenzothiazole scaffold serves as a versatile template for the design of anticancer agents. nih.gov The nature and position of substituent groups on both the benzothiazole ring system and the 2-amino-phenyl moiety can significantly impact the biological activity. nih.govmdpi.com

SAR studies have revealed that modifications at various positions can lead to compounds with enhanced potency and altered selectivity profiles. For instance, substitutions on the phenyl ring of 2-(4-aminophenyl)benzothiazoles have been shown to be critical for their antitumor activity. nih.govmdpi.com Compounds bearing a methyl or a halogen (such as chloro, bromo, or iodo) at the 3'-position of the aminophenyl ring have demonstrated particularly potent and broad-spectrum activity against various cancer cell lines. nih.gov

The heterocyclic part of the molecule is also crucial, with the benzothiazole nucleus generally conferring superior activity compared to benzoxazole (B165842) or benzimidazole (B57391) analogs. nih.gov This highlights the importance of the sulfur atom in the thiazole (B1198619) ring for the observed biological effects.

Table 3: Influence of Substituent Groups on the Antitumor Activity of 2-(4-Aminophenyl)benzothiazoles

| Position of Substitution | Effect on Activity | Reference(s) |

|---|---|---|

| 3'-position of aminophenyl ring | Methyl or halogen substitution enhances potency and broadens the spectrum of activity. | nih.gov |

| Heterocyclic Core | The benzothiazole ring is generally superior to benzoxazole and benzimidazole for antitumor activity. | nih.gov |

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. nih.gov In the context of 2-aminobenzothiazoles, the substitution of a fluorine atom, particularly on the benzothiazole ring, has been shown to have a significant impact on their biological activity. nih.govresearchgate.netresearchgate.net

The presence of an electron-withdrawing group like fluorine can increase the cytotoxic activity of the molecule. nih.gov Fluorine substitution can enhance the metabolic stability of the compound, for example, by blocking sites of oxidative metabolism. nih.gov This can lead to a longer biological half-life and increased exposure of the tumor cells to the active agent.

Furthermore, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can occupy the same space without causing significant steric hindrance. nih.gov This allows the fluorinated analog to bind to the target enzyme or receptor in a similar manner to the non-fluorinated parent compound, while potentially improving properties like binding affinity and membrane permeability. nih.gov The electronegativity of fluorine can also alter the electronic properties of the molecule, which can influence its interaction with biological targets. researchgate.net

Modifications at the C-2, C-6, and C-7 Positions of the Benzothiazole Nucleus

The 2-aminobenzothiazole scaffold is a versatile core in medicinal chemistry, allowing for extensive structural modifications to optimize pharmacological activity. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2, C-6, and C-7 positions of the benzothiazole ring system are critical for modulating biological efficacy and metabolic stability.

C-2 Position: The exocyclic amino group at the C-2 position is a key site for modification. It serves as a versatile handle for introducing a wide range of substituents, which can significantly alter the compound's interaction with biological targets. nih.govnih.gov For instance, creating acetamide (B32628) linkages by reacting the C-2 amino group with various substituted amines has been a successful strategy for developing new derivatives with potential antimicrobial properties. nih.gov The reactivity of the C-2 -NH2 group allows for its incorporation into more complex heterocyclic systems, leading to fused ring structures with novel pharmacological profiles. nih.gov

C-6 Position: The C-6 position on the benzene (B151609) portion of the nucleus is a frequent point of substitution. The introduction of a fluorine atom at this position, as in this compound, is a bioisosteric replacement for hydrogen that can enhance metabolic stability. nih.govaacrjournals.org This modification is designed to thwart metabolic inactivation, a common issue with related compounds. nih.govaacrjournals.org Studies on various 2-aminobenzothiazole derivatives have shown that the nature of the substituent at C-6 can drastically influence anticancer activity. For example, in one series of compounds containing a 1,3,4-oxadiazole (B1194373) moiety, replacing a 6-methoxy group with a chlorine atom led to a substantial reduction in inhibitory potency against cancer cell lines. nih.gov

C-7 Position: While less commonly discussed in the provided literature than the C-2 and C-6 positions, the principles of SAR suggest that substitution at the C-7 position would also influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for its target. Isosteric replacement of hydrogen with fluorine at various positions around the benzothiazole nucleus has been a general strategy to prevent metabolic inactivation. nih.govaacrjournals.org

The table below summarizes the impact of modifications at these key positions.

| Position | Type of Modification | Impact on Activity/Properties | Reference(s) |

| C-2 | Acylamination, Heterocycle formation | Alters target binding, modulates pharmacological profile (e.g., antimicrobial, anticancer). | nih.govnih.govnih.gov |

| C-6 | Halogenation (e.g., -F, -Cl), Alkoxylation (e.g., -OCH3) | Enhances metabolic stability, significantly influences anticancer potency. | nih.govnih.govaacrjournals.org |

| C-7 | Fluorination (as part of general strategy) | Contributes to thwarting metabolic inactivation. | nih.govaacrjournals.org |

Role of Hydrogen Bonding and Hydrophobic Interactions in Target Binding

The biological activity of 2-aminobenzothiazole derivatives is fundamentally governed by their interactions with target macromolecules, such as enzymes and receptors. Weak intermolecular forces, particularly hydrogen bonds and hydrophobic interactions, are crucial for the stabilization of the ligand-target complex and are key determinants of binding affinity and drug efficacy. nih.govnih.gov